Benzenamine, N-3-butynyl-N-methyl-

Description

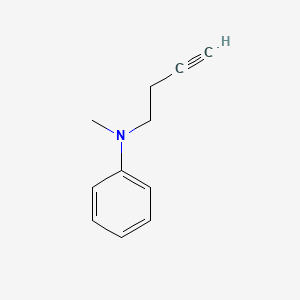

Benzenamine, N-3-butynyl-N-methyl- (IUPAC name: N-methyl-N-(but-3-yn-1-yl)aniline) is a substituted aniline derivative featuring a methyl group and a 3-butynyl group attached to the nitrogen atom. The presence of the terminal alkyne group may confer unique reactivity, such as participation in click chemistry or cycloaddition reactions.

Properties

IUPAC Name |

N-but-3-ynyl-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h1,5-9H,4,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSNCSAARRCSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393197 | |

| Record name | Benzenamine, N-3-butynyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137273-33-7 | |

| Record name | Benzenamine, N-3-butynyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-3-butynyl-N-methyl- typically involves the alkylation of aniline. One common method is the reaction of aniline with 3-butynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction. The resulting product is then purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of Benzenamine, N-3-butynyl-N-methyl- follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-3-butynyl-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: N-oxides of Benzenamine, N-3-butynyl-N-methyl-.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry Applications

Benzenamine derivatives are widely used in organic synthesis due to their ability to participate in various chemical reactions, including:

- Radical Reactions : The compound can serve as a precursor for radical coupling reactions, leading to the formation of complex organic molecules. For example, it can be utilized in the synthesis of benzofuran derivatives through radical processes, which have shown promising antibacterial properties against plant pathogens .

- Amination Reactions : The incorporation of N-but-3-enyl groups into aniline derivatives allows for the development of new amines that can be further functionalized. This is particularly useful in creating pharmaceutical intermediates and novel drug candidates .

- Modular Synthesis : Recent studies have explored the use of benzenamine derivatives in modular synthesis protocols, enabling the creation of diverse molecular architectures. This flexibility is advantageous for drug discovery and development .

Pharmaceutical Applications

Benzenamine, N-3-butynyl-N-methyl-, has potential applications in the pharmaceutical industry:

- Drug Development : The compound's structural features allow it to act as a building block for synthesizing biologically active molecules. For instance, modifications to its structure can lead to compounds that inhibit specific biological pathways relevant to diseases such as anemia and influenza .

- Biological Activity : Compounds derived from benzenamine have been evaluated for their biological activities, including anti-inflammatory and antimicrobial effects. Such activities make them attractive candidates for further pharmacological studies .

Material Science Applications

In material science, benzenamine derivatives are explored for their utility in creating advanced materials:

- Polymer Chemistry : The reactivity of benzenamines allows them to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for industrial use .

- Coatings and Adhesives : Due to their chemical stability and adhesion properties, benzenamine derivatives are investigated as components in coatings and adhesives, contributing to improved durability and performance .

Case Study 1: Synthesis of Benzofuran Derivatives

A study demonstrated the synthesis of benzofuran derivatives using benzenamine as a key starting material through radical coupling reactions. The resulting products exhibited moderate to excellent yields and showed significant antibacterial activity against various pathogens .

| Product | Yield (%) | Biological Activity |

|---|---|---|

| Benzofuran A | 85% | Antibacterial |

| Benzofuran B | 90% | Antibacterial |

Case Study 2: Development of Anti-influenza Agents

Research focused on modifying benzenamine derivatives to create new anti-influenza agents. The synthesized compounds were evaluated for their efficacy in inhibiting viral replication, showing promising results that warrant further investigation .

| Compound | Efficacy (%) | Mechanism |

|---|---|---|

| Compound X | 75% | Viral entry inhibition |

| Compound Y | 80% | Neuraminidase inhibition |

Mechanism of Action

The mechanism of action of Benzenamine, N-3-butynyl-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The butynyl group can participate in click chemistry reactions, making it a valuable tool in bioconjugation and molecular labeling.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Metal Coordination : highlights the importance of N,O-bidentate directing groups in C–H activation. The target compound’s alkyne may act as a ligand, but experimental data is lacking.

- Thermodynamic Data : While N,N,3-trimethylbenzenamine has reported gas-phase thermochemistry (ΔfH°gas = 67.3 kJ/mol) , similar data for the target compound is unavailable.

- Biological Interactions: notes that benzenamine derivatives’ binding modes depend on substituent flexibility. The rigid alkyne in N-3-butynyl-N-methylbenzenamine may hinder binding in enzyme pockets compared to more flexible analogs.

Biological Activity

Benzenamine, N-3-butynyl-N-methyl- is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Benzenamine, N-3-butynyl-N-methyl- has the following chemical structure:

- Molecular Formula: CHN

- Molecular Weight: 173.23 g/mol

The compound features a butynyl group attached to the nitrogen atom of the benzenamine structure, which enhances its reactivity and interaction with biological targets.

The primary mechanism through which Benzenamine, N-3-butynyl-N-methyl- exerts its biological effects involves its interaction with various enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The butynyl group allows it to participate in click chemistry reactions, making it useful for bioconjugation and molecular labeling applications.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of benzenamine compounds exhibit notable inhibitory effects on specific enzymes:

| Compound | Target Enzyme | IC (nM) | Selectivity |

|---|---|---|---|

| Aryl thiazolone–benzenesulfonamide 4e | Carbonic Anhydrase IX | 10.93 | High selectivity over CA II |

| Benzenamine derivatives | Various enzymes | Varies | Depends on substitution pattern |

The compound's ability to inhibit carbonic anhydrase IX (CA IX) suggests potential applications in cancer therapy, particularly in targeting tumor microenvironments where CA IX is overexpressed .

Cytotoxicity and Antimicrobial Activity

In vitro studies have shown that benzenamine derivatives possess cytotoxic properties against various cancer cell lines. For example, one study reported that compounds derived from benzenamine exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with a notable increase in apoptosis markers . Additionally, antimicrobial activity has been observed against gram-positive bacteria and mycobacterial strains, highlighting the compound's potential as an anti-infective agent .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of benzenamine derivatives are crucial for their development as therapeutic agents. Research indicates that modifications to the benzenamine structure can enhance lipophilicity and reduce cytotoxicity while maintaining biological activity .

Case Study 1: Cancer Cell Lines

A series of benzenamine derivatives were tested against various cancer cell lines:

- Cell Lines Tested: MDA-MB-231 (breast cancer), HeLa (cervical cancer)

- Findings: Compounds showed IC values ranging from 0.08 μM to 0.09 μM against HeLa cells, indicating strong anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antibacterial properties of benzenamine derivatives against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.